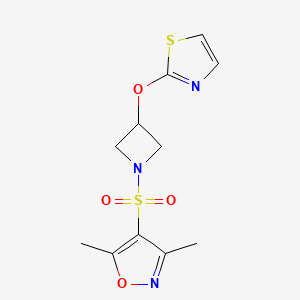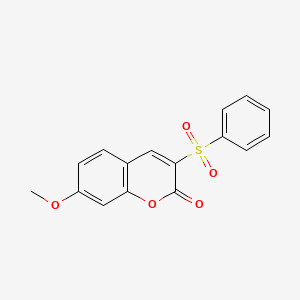
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly known as PD 98059 and is widely used in scientific research for its ability to inhibit the activity of mitogen-activated protein kinase (MAPK) enzymes. PD 98059 is a potent and selective inhibitor of MAPK/ERK kinase (MEK) and has been extensively studied for its role in various cellular processes.
作用機序
PD 98059 inhibits the activity of MEK1 and MEK2 by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation and activation of downstream targets, including ERK1 and ERK2. The inhibition of the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway by PD 98059 has been shown to induce cell cycle arrest and apoptosis in various cell types.
Biochemical and Physiological Effects
PD 98059 has been shown to have several biochemical and physiological effects in various cell types. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to enhance neuronal survival and protect against neurodegeneration in animal models of Parkinson's disease and stroke. Additionally, PD 98059 has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
PD 98059 has several advantages for lab experiments, including its potency and selectivity for MEK1 and MEK2. It is also relatively stable and can be stored for extended periods without significant degradation. However, PD 98059 has some limitations, including its potential for off-target effects and its inability to completely inhibit the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway in some cell types. Additionally, its effectiveness may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for the use of PD 98059 in scientific research. One area of interest is the development of more potent and selective MEK inhibitors that can overcome the limitations of PD 98059. Another area of interest is the study of the role of the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the use of PD 98059 in combination with other drugs or therapies may provide new insights into the treatment of these diseases.
合成法
PD 98059 can be synthesized using several methods, including the reaction of 2,6-diaminopurine with benzyl bromide, followed by alkylation with pentylthiol and oxidation with potassium permanganate. Another method involves the reaction of 2,6-diaminopurine with benzyl chloride, followed by alkylation with pentylthiol and oxidation with sodium periodate.
科学的研究の応用
PD 98059 has been widely used in scientific research to study the role of 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione signaling pathways in various cellular processes. It has been shown to inhibit the activity of MEK1 and MEK2, which are upstream activators of the 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione/ERK pathway. This pathway is involved in the regulation of cell proliferation, differentiation, survival, and apoptosis, and its dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
CAS番号 |
374543-24-5 |
|---|---|
分子式 |
C19H24N4O2S |
分子量 |
372.49 |
IUPAC名 |
7-benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-9-12-26-18-20-16-15(17(24)22(3)19(25)21(16)2)23(18)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3 |
InChIキー |
ROFSQRUIGGUYFQ-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



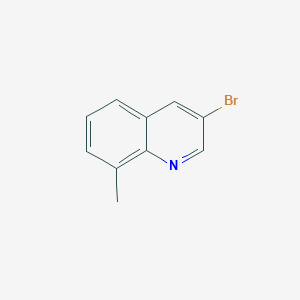

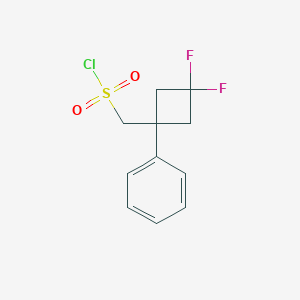
![N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2673702.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2673703.png)
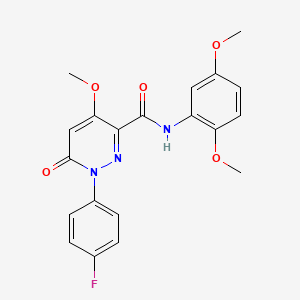
![4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673706.png)
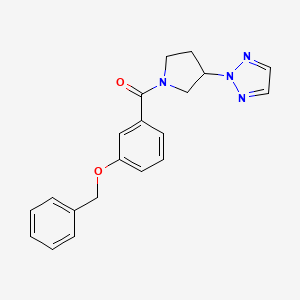
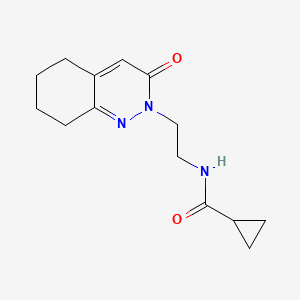
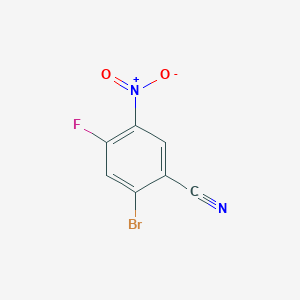
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2673711.png)
